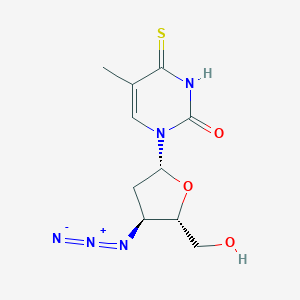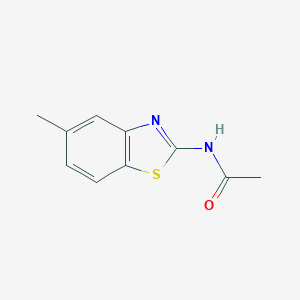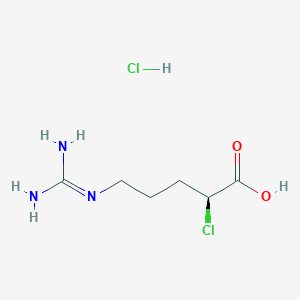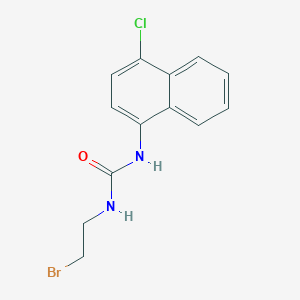
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of urea and has been synthesized using various methods. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is not well understood. However, it has been suggested that it inhibits protein-protein interactions by binding to a specific site on the protein. This binding prevents the interaction between two proteins, leading to the inhibition of protein function.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, making it a valuable tool for the study of enzyme activity. It has also been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in laboratory experiments is its ability to inhibit protein-protein interactions. This makes it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid toxicity.
Direcciones Futuras
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in scientific research. One potential direction is the study of its anti-inflammatory properties. It has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Another potential direction is the study of its effects on protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it may be possible to modify this compound to improve its properties, making it even more valuable for laboratory experiments.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. Its ability to inhibit protein-protein interactions and its anti-inflammatory properties make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its use, there are several future directions for the study of this compound, making it an important area of research.
Métodos De Síntesis
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium hydride in DMF. The reaction mixture is then heated to reflux for several hours, after which the product is obtained by filtration and purification. Another method involves the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium methoxide in methanol. The product is then obtained by filtration and purification.
Aplicaciones Científicas De Investigación
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. One of the most common applications of this compound is in the study of protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. It has also been used in the study of enzyme activity, as it can inhibit the activity of certain enzymes.
Propiedades
Número CAS |
102434-20-8 |
|---|---|
Nombre del producto |
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- |
Fórmula molecular |
C13H12BrClN2O |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-(4-chloronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H12BrClN2O/c14-7-8-16-13(18)17-12-6-5-11(15)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H2,16,17,18) |
Clave InChI |
NEBWHEWBRVODCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
Otros números CAS |
102434-20-8 |
Sinónimos |
1-(2-Bromoethyl)-3-(4-chloro-1-naphthyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)
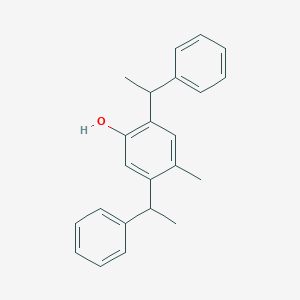




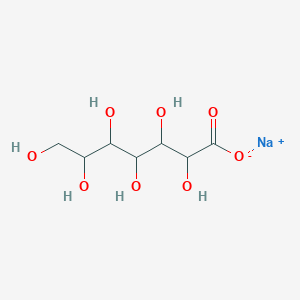

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
